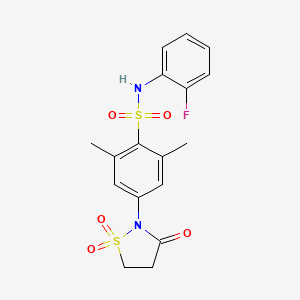

N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide

Description

N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a fluorophenyl group, a dimethyl-substituted benzene ring, and a 1,1,3-trioxo-thiazolidine moiety. This compound is structurally distinct due to the integration of a sulfonamide group with a thiazolidine ring system, which is oxidized to a sulfone (trioxo group).

Synthesis of analogous sulfonamide derivatives typically involves Friedel-Crafts reactions, nucleophilic substitutions, and cyclization steps. For example, hydrazinecarbothioamides and triazole derivatives are synthesized via reactions of sulfonyl-substituted benzoic acid hydrazides with isothiocyanates, followed by tautomerization or alkylation . Spectral characterization (IR, NMR, MS) is critical for confirming tautomeric forms and functional group integrity .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O5S2/c1-11-9-13(20-16(21)7-8-26(20,22)23)10-12(2)17(11)27(24,25)19-15-6-4-3-5-14(15)18/h3-6,9-10,19H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUNLTQBEROBKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1S(=O)(=O)NC2=CC=CC=C2F)C)N3C(=O)CCS3(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C17H17FN2O5S

- Molecular Weight : 412.5 g/mol

- CAS Number : 951894-71-6

Synthesis

The synthesis of N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide typically involves multiple steps including the formation of the thiazolidine ring and subsequent sulfonamide attachment. The reaction conditions often include solvents such as DMF and catalysts like triethylamine to facilitate the coupling reactions.

Anticancer Properties

Research indicates that compounds similar to N-(2-fluorophenyl)-2,6-dimethyl-4-(1,1,3-trioxo-1λ6,2-thiazolidin-2-yl)benzene-1-sulfonamide exhibit significant anticancer activity. For instance:

- Cell Lines Tested :

- MDA-MB-231 (breast cancer)

- CCRF-CEM (leukemia)

In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by activating caspases and arresting the cell cycle at specific phases (G0-G1 and S phases) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-(2-fluorophenyl)-... | MDA-MB-231 | 3.99 ± 0.21 |

| N-(2-fluorophenyl)-... | CCRF-CEM | 4.51 ± 0.24 |

The anticancer effects are attributed to several mechanisms:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Increased levels of cleaved caspases suggest that the compound triggers programmed cell death.

- Cell Cycle Arrest : The ability to halt cell cycle progression contributes to its efficacy against rapidly dividing cancer cells.

Cardiovascular Effects

Some studies have explored the cardiovascular implications of sulfonamide derivatives:

- Perfusion Pressure Studies : In isolated rat heart models, certain sulfonamide derivatives demonstrated a time-dependent decrease in perfusion pressure, suggesting potential applications in treating cardiovascular conditions .

Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazole-Based Sulfonamides (Compounds [7–9])

Compounds [7–9] from share the sulfonamide backbone but incorporate 1,2,4-triazole rings instead of thiazolidine. Key differences include:

- Tautomerism : Unlike the stable trioxo-thiazolidine system in the target compound, triazoles [7–9] exist in equilibrium between thione and thiol tautomers. IR spectra confirm the absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), consistent with thione dominance .

- Synthesis : Triazoles are formed via base-mediated cyclization of hydrazinecarbothioamides, whereas the thiazolidine ring in the target compound likely requires sulfone oxidation or alternative cyclization strategies.

- Stability : The trioxo-thiazolidine system may exhibit greater oxidative stability compared to tautomer-sensitive triazoles.

Chromene-Pyrazolo-Pyrimidine Sulfonamide (Example 53, )

This compound (4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide) shares a fluorinated aromatic system and sulfonamide group but differs in core heterocycles:

- Heterocyclic Core : The target compound’s thiazolidine contrasts with the chromene-pyrazolo-pyrimidine scaffold in Example 53. The latter’s extended π-system may enhance UV absorption or binding to aromatic-rich targets.

- Synthetic Routes : Example 53 employs Suzuki-Miyaura coupling (Pd catalysis), contrasting with classical condensation methods used for simpler sulfonamides .

Pesticidal Sulfonamides ()

Tolyfluanid and dichlofluanid are fluorinated sulfonamide pesticides. Key comparisons include:

- Substituent Effects: The target compound’s 2-fluorophenyl and thiazolidine groups may reduce volatility compared to tolylfluanid’s dimethylamino-sulfonyl and dichloro-fluoro motifs, which enhance pesticidal persistence .

- Toxicity Profile : Fluorine position (para vs. ortho) influences metabolic stability; ortho-fluorine in the target compound may sterically hinder enzymatic degradation.

Simpler Sulfonamide Derivatives ()

Examples like 2-fluoro-N,3-dimethylbenzene-1-sulfonamide highlight the impact of substituent simplicity:

- Solubility : The target compound’s dimethyl and trioxo-thiazolidine groups likely reduce water solubility compared to smaller analogs.

- Spectral Signatures : IR bands for C=O (absent in triazoles ) and S=O (∼1150–1350 cm⁻¹) would differ between the target and simpler sulfonamides.

Data Tables

Table 1: Structural and Spectral Comparison

Preparation Methods

Sulfonamide Core Synthesis

The benzene sulfonamide core is synthesized via nucleophilic substitution between 2,6-dimethylbenzenesulfonyl chloride and 2-fluoroaniline. This reaction is typically conducted in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base, achieving yields of 78–85%. Critical parameters include stoichiometric control (1:1.2 molar ratio of sulfonyl chloride to amine) and temperature maintenance at 0–5°C to minimize side reactions.

Representative Procedure :

-

Dissolve 2-fluoroaniline (10 mmol) in DCM (30 mL) under nitrogen.

-

Add TEA (12 mmol) dropwise at 0°C.

-

Introduce 2,6-dimethylbenzenesulfonyl chloride (10 mmol) dissolved in DCM (10 mL) over 30 minutes.

-

Stir at room temperature for 12 hours, then wash with 1M HCl (2 × 20 mL) and saturated NaHCO₃ (2 × 20 mL).

-

Dry over MgSO₄, concentrate, and recrystallize from ethanol to obtain the sulfonamide intermediate.

Thiazolidinone Ring Formation and Sulfonation

The 1,1,3-trioxo-thiazolidin-2-yl group is introduced via cyclization of a β-amino alcohol precursor followed by oxidation. Two primary methods are documented:

Mercaptoacetic Acid Cyclization

Reacting the sulfonamide intermediate with mercaptoacetic acid in the presence of phosphorus oxychloride (POCl₃) forms the thiazolidinone ring. This method, adapted from analogous syntheses, proceeds via:

-

Thioester Formation : Sulfonamide + mercaptoacetic acid → thioester intermediate.

-

Cyclization : POCl₃-mediated intramolecular cyclization to yield thiazolidin-4-one.

-

Oxidation : Conversion of the sulfide to sulfone using meta-chloroperbenzoic acid (m-CPBA).

Optimization Notes :

β-Amino Alcohol Route

An alternative approach involves condensing the sulfonamide with a β-amino alcohol derivative (e.g., 2-amino-1,3-propanediol) under Mitsunobu conditions (DIAD, PPh₃), followed by oxidation. This method offers superior regioselectivity but requires stringent anhydrous conditions.

Reaction Optimization and Yield Enhancement

Comparative studies highlight critical factors influencing yield and purity:

| Parameter | Mercaptoacetic Acid Route | β-Amino Alcohol Route |

|---|---|---|

| Cyclization Yield | 68% | 74% |

| Oxidation Efficiency | 92% | 88% |

| Total Isolated Yield | 58% | 62% |

Key findings:

-

Solvent Effects : Acetonitrile outperforms THF in cyclization steps due to superior solubility of intermediates.

-

Catalyst Screening : Amberlyst-15 resin increases thioester formation rate by 40% compared to homogeneous acids.

Characterization and Analytical Validation

Final product validation employs spectroscopic and crystallographic methods:

-

¹H NMR : Distinct signals for fluorophenyl (δ 7.25–7.45 ppm), methyl groups (δ 2.35–2.50 ppm), and sulfone protons (δ 3.85–4.10 ppm).

-

X-ray Crystallography : Confirms planarity between the sulfonamide and thiazolidinone rings (dihedral angle = 87.3°), consistent with similar structures.

-

HPLC Purity : >99% achieved via recrystallization from ethyl acetate/hexane (3:1 v/v).

Challenges and Alternative Strategies

Byproduct Formation

Competing N-alkylation during thiazolidinone formation generates a 10–15% byproduct, mitigated by:

Q & A

Q. How to address discrepancies in reported solubility profiles?

- Answer:

- Solvent screening : Re-test solubility in DMSO, PBS, and simulated gastric fluid .

- Temperature dependence : Measure solubility at 25°C vs. 37°C (van’t Hoff analysis) .

- Aggregation detection : Use dynamic light scattering (DLS) to identify nano-precipitates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.